2,8-Epithio-p-menthane

flavor chemistry odor threshold grapefruit aroma reconstitution

2,8-Epithio-p-menthane (systematic name: 4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane; trade synonym Zestoril) is a bicyclic sulfur-containing monoterpenoid of molecular formula C₁₀H₁₈S (MW 170.31 g/mol). It belongs to the thiepane class, characterized by a seven-membered ring in which a sulfur atom replaces one carbon, forming an episulfide bridge across the p-menthane skeleton.

Molecular Formula C10H18S
Molecular Weight 170.32 g/mol
CAS No. 68398-18-5
Cat. No. B12041505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Epithio-p-menthane
CAS68398-18-5
Molecular FormulaC10H18S
Molecular Weight170.32 g/mol
Structural Identifiers
SMILESCC1CCC2CC1SC2(C)C
InChIInChI=1S/C10H18S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h7-9H,4-6H2,1-3H3
InChIKeyFAXNZPOZWCWYBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Epithio-p-menthane (CAS 68398-18-5): Core Identity and Procurement-Relevant Characteristics for Flavor and Fragrance Sourcing


2,8-Epithio-p-menthane (systematic name: 4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane; trade synonym Zestoril) is a bicyclic sulfur-containing monoterpenoid of molecular formula C₁₀H₁₈S (MW 170.31 g/mol) [1]. It belongs to the thiepane class, characterized by a seven-membered ring in which a sulfur atom replaces one carbon, forming an episulfide bridge across the p-menthane skeleton [2]. The compound is registered as FEMA 4108 and JECFA 1685, with a JECFA-evaluated purity specification of ≥95% [3]. It occurs as a mixture of cis- and trans-diastereoisomers in approximately equal ratio [4]. Physically, it is a colorless to pale yellow liquid (density 0.941 g/cm³, boiling point 222.7 °C, flash point 79 °C, refractive index n20/D 1.513–1.521, LogP 3.84, water solubility 25.98 mg/L) . The compound is listed in the FDA EAFUS inventory and has been evaluated by the RIFM expert panel for fragrance safety [1][5].

Why 2,8-Epithio-p-menthane Cannot Be Interchanged with p-Menthene-8-thiol or Other In-Class Grapefruit Sulfur Odorants


Grapefruit-character sulfur volatiles are not sensorially or functionally interchangeable despite sharing the C₁₀H₁₈S formula. The character-impact compound 1-p-menthene-8-thiol (PMT, CAS 71159-90-5) possesses an odor threshold of 0.000034 ng/L in air—among the lowest ever reported for a food odorant—and a taste threshold of 1 × 10⁻⁴ mg per metric tonne of water [1][2]. 2,8-Epithio-p-menthane (EPM), the bicyclic episulfide analog identified alongside PMT in grapefruit, exhibits a threshold approximately 10⁵ times higher [1]. This orders-of-magnitude potency differential means that substitution without reformulation will either produce an imperceptibly weak product (if EPM replaces PMT at PMT-typical doses) or an overwhelming, distorted sulfur note (if PMT replaces EPM at EPM-typical doses). Moreover, Schoenauer and Schieberle (2016) demonstrated that hydrogenation of the double bond or relocation of the mercapto group into the ring—structural features differentiating saturated analogs and cyclic mercaptans from PMT—systematically elevates odor thresholds and alters odor quality away from authentic grapefruit [3]. Therefore, 2,8-epithio-p-menthane occupies a specific niche: a grapefruit-sulfurous odorant with sufficient potency for robust formulation flexibility, yet without the extreme sub-ppb potency that makes PMT difficult to handle, dose, and source reproducibly.

Quantitative Differentiation Evidence: 2,8-Epithio-p-menthane vs. Closest Grapefruit Sulfur Analogs


Odor Threshold Differential: 2,8-Epithio-p-menthane Exhibits ~10⁵‑Fold Higher Sensory Threshold Than 1‑p‑Menthene‑8‑thiol, Enabling Practical Handling and Formulation Control

The odor/taste threshold of 2,8-epithio-p-menthane (EPM) is approximately 10⁵ times higher than that of 1-p-menthene-8-thiol (PMT), the most potent natural grapefruit odorant. PMT was discovered by Demole et al. (1982) with a taste threshold of 1 × 10⁻⁴ mg per 1000 L water (equivalent to 0.0001 ng/g or ~0.1 pg/g) [1]. Jabalpurwala et al. (2010) confirmed that the bicyclic episulfide EPM, co-identified in grapefruit juice, possesses grapefruit character but with a 10⁵‑fold higher threshold [2]. Schoenauer & Schieberle (2016) independently reported the PMT odor threshold in air as 0.000034 ng/L and demonstrated that none of 31 synthesized monoterpenoid mercaptan analogs, including ring-incorporated sulfur variants, reached the extreme potency of PMT [3]. The practical consequence is that EPM can be handled, diluted, and dosed at typical flavor-house concentrations (0.1–1.0% solutions in dipropylene glycol) with manageable precision, whereas PMT requires extreme dilution and specialized handling to avoid overpowering the product matrix.

flavor chemistry odor threshold grapefruit aroma reconstitution

Food-Use Level Differential: FEMA 4108 Permits 50–500× Higher Dosing Than FEMA 3700 (1-p-Menthene-8-thiol) Across Beverage and Confectionery Applications

Regulatory permitted use levels quantitatively differentiate 2,8-epithio-p-menthane (FEMA 4108) from 1-p-menthene-8-thiol (FEMA 3700). For non-alcoholic beverages, the average usual use level for EPM is 0.050 ppm and the average maximum is 0.500 ppm; for chewing gum, 0.080 ppm usual and 0.800 ppm maximum [1]. In contrast, FEMA 3700 (PMT) is permitted at 0.001 mg/kg (1 ppb) in non-alcoholic beverages, gelatins, puddings, processed fruits, fruit ices, jams, and jellies; 0.002 mg/kg (2 ppb) in candies and frostings; and 0.004 mg/kg (4 ppb) maximum in chewing gum . This represents a 50–500‑fold difference in regulatory sanctioned dosing. Additionally, the recommended use level of PMT as consumed is 0.001–0.01 ppb, reflecting its extreme sensory potency and narrow formulation window [2].

food additive regulation FEMA GRAS use level flavor formulation

Safety Clearance Profile: JECFA No Safety Concern + RIFM All-Endpoints Cleared vs. Class-Level Data Gaps for Several Monoterpenoid Mercaptan Analogs

2,8-Epithio-p-menthane has undergone a full JECFA safety evaluation (68th Meeting, 2007), which concluded 'No safety concern at current levels of intake when used as a flavouring agent' under the MSDI approach [1]. The RIFM safety assessment (Api et al., 2019) independently evaluated seven human health endpoints plus environmental safety: genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, phototoxicity/photoallergenicity, local respiratory toxicity, and environmental toxicity—all endpoints were cleared using target data, read-across, and/or TTC [2]. A 28-day repeated-dose oral toxicity study in rats at 0 and 10 mg/kg bw/day identified no adverse effects, establishing a NOEL of 10 mg/kg bw/day [3]. By contrast, several closely related monoterpenoid mercaptans have not undergone equivalent multi-endpoint safety evaluations by both JECFA and RIFM, creating procurement risk for formulators who must substantiate safety dossiers to customers or regulatory bodies.

toxicology safety assessment JECFA evaluation RIFM fragrance safety

Odor Quality Breadth: 2,8-Epithio-p-menthane Delivers a Multi-Fruit Tropical Profile (Grapefruit + Passion Fruit + Papaya + Peach + Apricot + Mango) Versus the Narrower Grapefruit-Centric Character of 1-p-Menthene-8-thiol

Organoleptic evaluation at standardized dilution (1.0% in dipropylene glycol) reveals that 2,8-epithio-p-menthane (Zestoril) delivers a complex odor profile: 'Sulfurous with grapefruit-like note. It has green vegetative and minty tropical nuances of passion fruit and papaya as well as peach and apricot.' At the taste level (1 ppm), it provides 'sulfureous with juicy fruity notes... tropical nuances of passion fruit, pineapple and mango... imparts a grapefruit citrus note' [1]. In contrast, 1-p-menthene-8-thiol (PMT) is characterized predominantly as 'grapefruit, sulfury aromatic, naphthyl resinous woody' at 1.0% in triethyl citrate . The broader tropical fruit spectrum of EPM is confirmed by the Schoenauer & Schieberle (2016) structure-odor study, which found that none of 31 synthesized monoterpenoid mercaptans—including ring-substituted and saturated analogs—reproduced the authentic grapefruit odor quality of PMT, with most described as 'sulfury, rubber-like, burned, soapy, or mushroom-like' [2]. EPM thus occupies a unique intermediate position: it retains grapefruit character while adding a palette of tropical fruit nuances that PMT lacks.

organoleptic characterization odor quality flavor reconstitution GC-olfactometry

Physicochemical Handling Profile: 2,8-Epithio-p-menthane Offers a Favorable Boiling Point (222.7 °C), Flash Point (79 °C), and Moderate Lipophilicity (LogP 3.84) Relative to More Volatile and Thermally Labile In-Class Mercaptans

2,8-Epithio-p-menthane displays physicochemical properties distinct from monoterpenoid thiols. Its bicyclic thioether (episulfide) structure confers a boiling point of 222.7 °C at 760 mmHg, a flash point of 79 °C, vapor pressure of ~0.15 mmHg at 25 °C, and a LogP of 3.84 [1]. The corresponding thiol analog 1-p-menthene-8-thiol, while sharing the same molecular weight (170.31 g/mol), has a significantly lower boiling point and higher vapor pressure due to its monocyclic, unsaturated thiol structure, making it more volatile and more prone to evaporative loss during thermal food processing . The episulfide bridge of EPM provides greater thermal stability and reduced odor fade during high-temperature applications such as baked goods, retorted beverages, or extrusion processes. Furthermore, the water solubility of 25.98 mg/L and LogP of 3.84 place EPM in a moderately lipophilic partition range favorable for both aqueous beverage systems and lipid-containing matrices (confectionery, dairy, bakery), whereas the extreme potency of PMT necessitates that virtually all of the added material partitions into the headspace or lipid phase, complicating flavor retention [1].

physicochemical properties formulation stability thermal processing shelf-life

Regulatory Coverage Advantage: Dual FEMA GRAS + JECFA + EU FL-No Registration vs. Narrower or Discontinued Status of Select In-Class Alternatives

2,8-Epithio-p-menthane holds a multi-jurisdictional regulatory profile: FEMA 4108 (GRAS Publication No. 22), JECFA 1685 (evaluated 2007, no safety concern), EU FL-No. 12.120, and FDA EAFUS listing [1][2]. It is also registered under EINECS 227-219-6 and REACH Pre-Reg 269-970-2. Notably, the FDA issued a final rule in October 2018 (83 FR 50490) amending food additive regulations to no longer provide for the use of seven synthetic flavoring substances; 2,8-epithio-p-menthane was not among those delisted, and its FEMA GRAS status remains in effect [3]. In contrast, certain structurally related flavor compounds (e.g., some synthetic mercaptans) have been subject to regulatory withdrawal or more restrictive use conditions in specific jurisdictions. The compound is also listed in the China NHC Permitted Food Additive Ingredient registry, expanding its Asian-market applicability [4].

regulatory compliance FEMA GRAS food additive legislation flavor labeling

Procurement-Driven Application Scenarios Where 2,8-Epithio-p-menthane (CAS 68398-18-5) Provides Demonstrable Advantage Over Alternative Grapefruit Sulfur Compounds


Grapefruit-Top-Note Flavor Concentrates for RTD Beverages Requiring Thermal Pasteurization

Ready-to-drink (RTD) grapefruit and citrus-blend beverages processed via hot-fill or tunnel pasteurization (85–95 °C) preferentially benefit from 2,8-epithio-p-menthane over 1-p-menthene-8-thiol. The higher boiling point (222.7 °C vs. estimated ~180–190 °C for PMT) and lower vapor pressure (~0.15 mmHg at 25 °C) reduce flash-off losses of the character-impact sulfur note during thermal processing [1]. The FEMA 4108 permitted use level of 0.05–0.50 ppm in non-alcoholic beverages provides a workable dosing window that can be achieved with standard liquid flavor dosing equipment, whereas the 0.001 ppm PMT limit requires specialized micro-dosing and risks batch inhomogeneity at production scale [2]. The broader tropical fruit profile (passion fruit, papaya, pineapple, mango) also adds complexity to grapefruit juice blends, reducing the need for supplemental tropical top-notes [3].

Baked Goods and Thermally Processed Confectionery Requiring Sulfur-Note Survival Through High-Temperature Processing

Baked goods (crackers, biscuits, fruit-filled pastries) and hard-boiled confectionery processed above 120 °C present a thermal challenge for volatile sulfur odorants. The episulfide bridge of 2,8-epithio-p-menthane provides greater thermal stability than free thiol groups found in compounds such as 1-p-menthene-8-thiol or 8-mercapto-p-menthan-3-one [1]. The flash point of 79 °C further confirms safe handling in heated process environments [2]. The RIFM safety assessment clearing all seven human health endpoints—including repeated dose toxicity (NOEL 10 mg/kg bw/day)—supports use in foods subject to thermal degradation where potential reaction products must be toxicologically covered [3].

Multi-Fruit Tropical Flavor Bases (Mango, Passion Fruit, Papaya, Durian) for Dairy and Frozen Dessert Applications

Formulators developing tropical fruit flavor bases for ice cream, yogurt, sorbet, or flavored milk products benefit from the documented organoleptic breadth of 2,8-epithio-p-menthane. At 1 ppm taste level, it delivers 'sulfureous with juicy fruity notes... tropical nuances of passion fruit, pineapple and mango... grapefruit citrus note' [1]. This multi-fruit character reduces the number of individual aroma chemicals in the formula, simplifying the bill of materials (BOM). The moderate LogP of 3.84 facilitates partitioning into the lipid phase of dairy systems for sustained flavor release, while the water solubility of 25.98 mg/L ensures adequate distribution in the aqueous phase of frozen desserts [2]. The dual JECFA+RIFM safety clearance supports use in products targeted at children and in markets with stringent food additive regulations [3].

Global Brand Compliance: Single-Specification Grapefruit Flavor Ingredient for Multi-Jurisdictional Product Launches

Consumer packaged goods companies launching grapefruit-flavored products simultaneously in North America, EU, and Asia-Pacific markets require flavor ingredients with broad regulatory approval. 2,8-Epithio-p-menthane holds FEMA 4108 (US), JECFA 1685 (Codex Alimentarius reference), EU FL-No. 12.120 (EU Regulation 1334/2008), China NHC permitted listing, and EINECS/REACH registration [1][2]. The FDA's October 2018 final rule on synthetic flavoring substances did not affect its status, confirming continued US market access [3]. Specifying a single CAS-grade (68398-18-5, purity ≥95% per JECFA) for all regions avoids the procurement complexity of sourcing jurisdiction-specific alternatives and ensures consistent organoleptic performance across global production sites [4].

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